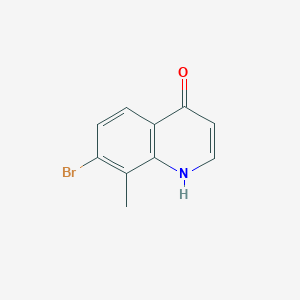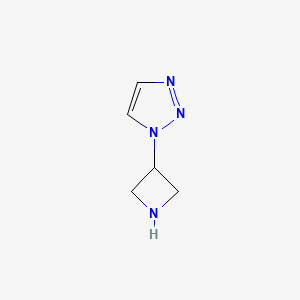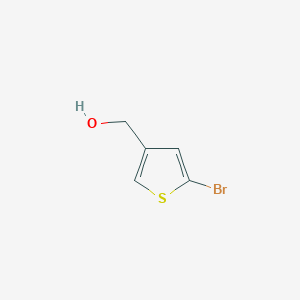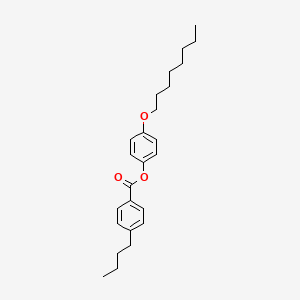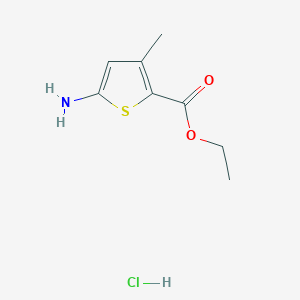
5-Chlor-2-(2-Methoxy-4-methylphenoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Naturprodukten
5-Chlor-2-(2-Methoxy-4-methylphenoxy)anilin: ist ein wertvolles Zwischenprodukt bei der Synthese von bioaktiven Naturprodukten. Seine Struktur ermöglicht eine weitere Funktionalisierung, wodurch es zu einem vielseitigen Baustein für komplexe organische Moleküle mit potenziellen biologischen Aktivitäten wie Antitumor- und entzündungshemmenden Wirkungen wird .
Entwicklung von leitfähigen Polymeren
Diese Verbindung kann aufgrund ihrer phenolischen Struktur, die zur Polymerisation geeignet ist, bei der Entwicklung von leitfähigen Polymeren eingesetzt werden. Leitfähige Polymere finden Anwendung in verschiedenen Bereichen, darunter Elektronik, Energiespeicher und Sensoren .
Produktion von Kunststoffen, Klebstoffen und Beschichtungen
Die thermische Stabilität und Flammfestigkeit, die durch Derivate von This compound vermittelt werden, machen sie zur Verbesserung der Eigenschaften von Materialien wie Kunststoffen, Klebstoffen und Beschichtungen geeignet. Diese Materialien profitieren von erhöhter Haltbarkeit und Sicherheit .
Antioxidantien und UV-Absorber
Aufgrund seiner phenolischen Natur kann diese Verbindung und ihre Derivate als Antioxidantien wirken und Materialien und biologische Systeme vor oxidativem Stress schützen. Darüber hinaus können sie als UV-Absorber dienen und Schäden durch UV-Strahlung in verschiedenen Anwendungen verhindern .
Flammschutzmittel
Die Einarbeitung von Halogenatomen, wie z. B. Chlor in This compound, trägt zu seiner Eignung als Flammschutzmittel bei. Diese Anwendung ist entscheidend für die Verbesserung der Brandschutzsicherheit in einer Vielzahl von Produkten .
Pharmazeutische Forschung
Phenoxy-Acetamid-Derivate, die aus This compound synthetisiert werden können, wurden auf ihre pharmakologischen Aktivitäten untersucht. Diese Verbindungen haben sich als vielversprechende Therapeutika in der medizinischen Chemie erwiesen, mit potenziellen Anwendungen in der Arzneimittelentwicklung .
Safety and Hazards
The safety data sheet for a similar compound, 5-Chloro-2-methoxyaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective clothing, gloves, and eye/face protection .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such as focal adhesion kinase 1 . This protein plays a crucial role in cellular signaling, particularly in cell growth and survival.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the target’s function.
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
Based on its potential interaction with proteins like focal adhesion kinase 1, it may influence cell growth and survival .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with non-receptor protein-tyrosine kinases, which are essential in regulating cell migration, adhesion, and the reorganization of the actin cytoskeleton . These interactions are crucial for the formation and disassembly of focal adhesions, impacting cellular dynamics and signaling pathways.
Cellular Effects
The effects of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with non-receptor protein-tyrosine kinases can lead to changes in cell adhesion and migration, which are vital for processes such as wound healing and cancer metastasis . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on non-receptor protein-tyrosine kinases, altering their activity and downstream signaling pathways . This can result in the inhibition or activation of various cellular processes, depending on the context and concentration of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .
Metabolic Pathways
5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the production of key metabolites.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and influence cellular processes.
Eigenschaften
IUPAC Name |
5-chloro-2-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZAMBQVGJRGPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
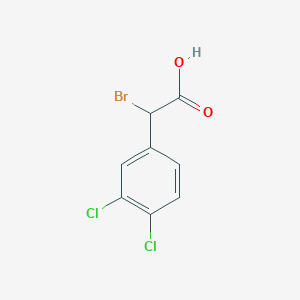
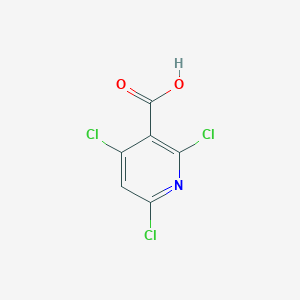
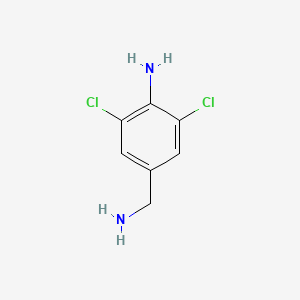
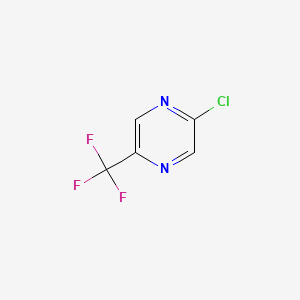
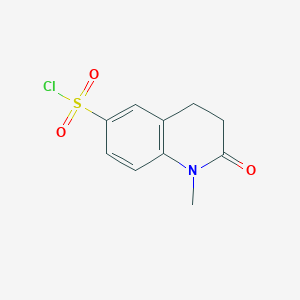
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
